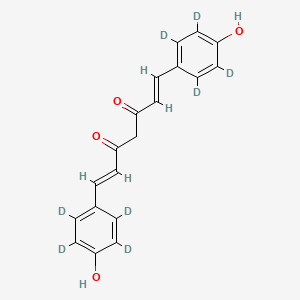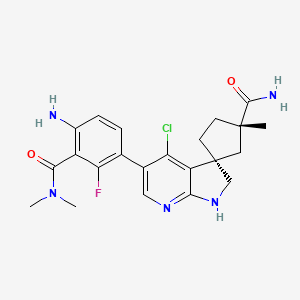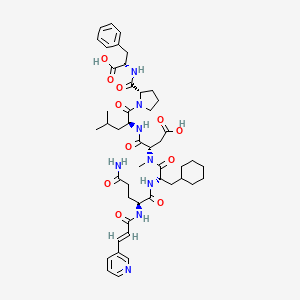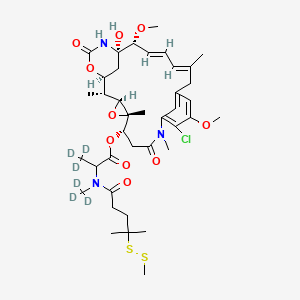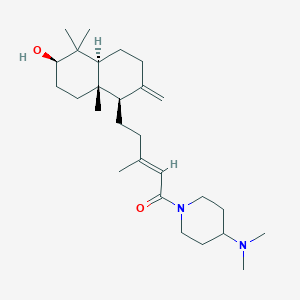
Apoptosis inducer 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: : In chemistry, Apoptosis inducer 10 is used to study the mechanisms of apoptosis and to develop new compounds with enhanced apoptotic activity .
Biology: : In biological research, this compound is used to investigate the pathways involved in programmed cell death and to identify potential targets for therapeutic intervention .
Medicine: : In medicine, this compound is being explored as a potential treatment for various cancers due to its ability to selectively induce apoptosis in cancer cells while sparing healthy cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and in the screening of potential therapeutic agents .
Mécanisme D'action
Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .
Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C27H46N2O2 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one |
InChI |
InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1 |
Clé InChI |
LAMIOISISMLBHF-HHUMICFVSA-N |
SMILES isomérique |
C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C |
SMILES canonique |
CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


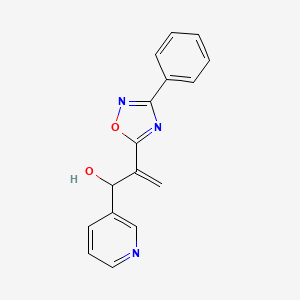
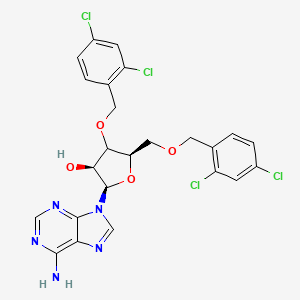
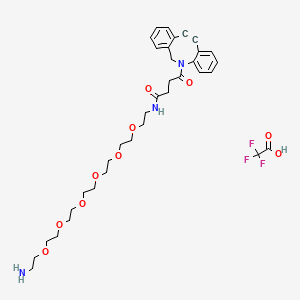
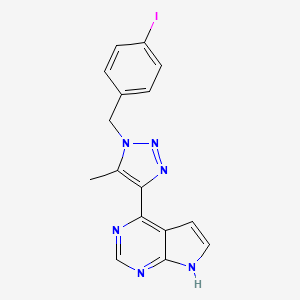
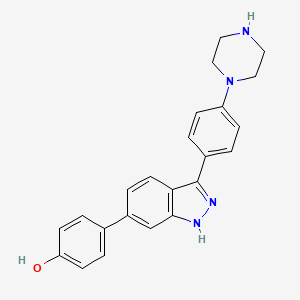
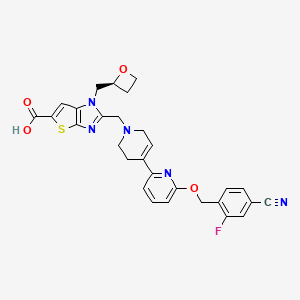

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
